molecular formula C12H9FN4O B1384533 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1094377-62-4

1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B1384533
CAS No.: 1094377-62-4
M. Wt: 244.22 g/mol
InChI Key: FQUVBCYEUPANLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key Structural Descriptors:

Property Value
Molecular Formula C₁₂H₉FN₄O
Molecular Weight 244.22 g/mol
SMILES CC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)N1
InChI Key FQUVBCYEUPANLK-UHFFFAOYSA-N

The pyrazolo[3,4-d]pyrimidin-4-one scaffold consists of a pyrazole ring fused to a pyrimidinone ring. The 4-fluorophenyl substituent at N1 and the methyl group at C6 introduce steric and electronic modifications critical to its physicochemical properties .

Tautomeric Forms and Stereochemical Considerations

The compound exhibits keto-enol tautomerism at the pyrimidin-4-one moiety. The equilibrium favors the keto form (4-oxo) due to aromatic stabilization of the conjugated system (Figure 1). Computational studies on analogous pyrazolo[3,4-d]pyrimidinones confirm that the keto tautomer dominates in both solid and solution states, as evidenced by X-ray crystallography and NMR spectroscopy .

Tautomeric Equilibrium:

$$
\text{Keto form} \rightleftharpoons \text{Enol form}
$$

Key Factors Influencing Tautomerism:

  • Electronic Effects : The electron-withdrawing fluorine atom on the phenyl group stabilizes the keto form via resonance.
  • Hydrogen Bonding : Intramolecular hydrogen bonding between the carbonyl oxygen (O4) and adjacent NH groups further stabilizes the keto configuration .

Stereochemical rigidity is imposed by the planar fused-ring system. The 4-fluorophenyl group adopts a coplanar orientation with the pyrazolo[3,4-d]pyrimidinone core, minimizing steric hindrance and maximizing π-π interactions .

Comparative Analysis with Pyrazolo[3,4-d]pyrimidine Core Scaffold

The unsubstituted pyrazolo[3,4-d]pyrimidine core serves as a purine bioisostere, with applications in kinase inhibition and anticancer drug design . Structural modifications in 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one alter its pharmacological profile:

Substituent Effects:

Position Substituent Impact on Properties
1 4-Fluorophenyl Enhances lipophilicity and π-stacking capacity; fluorine improves metabolic stability .
6 Methyl Increases steric bulk, potentially improving target selectivity .

Electronic and Steric Comparisons:

  • Electron-Withdrawing Groups : The 4-fluoro substituent reduces electron density at N1, altering hydrogen-bonding interactions with biological targets (e.g., kinase ATP-binding pockets) .
  • Methyl at C6 : This substitution disrupts planarity, reducing off-target interactions compared to smaller substituents (e.g., hydrogen) .

Table 2: Core Scaffold vs. Derivative

Parameter Pyrazolo[3,4-d]pyrimidine Core 1-(4-Fluorophenyl)-6-methyl Derivative
Molecular Weight 146.13 g/mol 244.22 g/mol
LogP (Calculated) 0.98 2.91
Hydrogen Bond Acceptors 4 5
Aromatic Surface Area 68 Ų 112 Ų

The derivative’s enhanced lipophilicity (LogP = 2.91) and expanded aromatic surface area (112 Ų) improve membrane permeability and target binding affinity relative to the parent scaffold . These modifications align with strategies for optimizing kinase inhibitors, where fluorine and methyl groups are common pharmacophoric elements .

Properties

IUPAC Name

1-(4-fluorophenyl)-6-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9FN4O/c1-7-15-11-10(12(18)16-7)6-14-17(11)9-4-2-8(13)3-5-9/h2-6H,1H3,(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUVBCYEUPANLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C3=CC=C(C=C3)F)C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9FN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), which is involved in cell cycle regulation. The compound binds to the ATP-binding site of CDK2, thereby inhibiting its activity and preventing the phosphorylation of downstream targets. This inhibition leads to cell cycle arrest and apoptosis in cancer cells.

Transport and Distribution

The transport and distribution of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one within cells and tissues are mediated by various transporters and binding proteins. The compound is known to interact with P-glycoprotein, a transporter involved in drug efflux. This interaction can influence the compound’s intracellular concentration and distribution, affecting its therapeutic effects. Additionally, the compound has been shown to accumulate in tumor tissues, enhancing its antitumor activity.

Biological Activity

1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its biological activities, particularly its potential as an anticancer agent. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is C12H10FN3O, with a molecular weight of 244.23 g/mol. The compound features a pyrazole ring fused to a pyrimidine structure, characterized by the presence of a fluorophenyl group and a methyl substituent. The electron-withdrawing fluorine atom significantly influences its reactivity and biological activity .

Inhibition of Cyclin-Dependent Kinase 2 (CDK2)
The primary mechanism through which this compound exerts its anticancer effects is by inhibiting cyclin-dependent kinase 2 (CDK2), a crucial regulator of the cell cycle. In vitro studies have demonstrated that it binds effectively to CDK2/cyclin A2 complexes, occupying the ATP-binding site and leading to a decrease in kinase activity. This inhibition results in reduced cell proliferation and increased apoptosis in various cancer cell lines.

Anticancer Activity

The compound has shown significant cytotoxic effects against several cancer cell lines, including:

  • MCF-7 (breast cancer) : Exhibited strong growth inhibition with IC50 values in the nanomolar range.
  • HCT-116 (colon cancer) : Similar potent inhibitory effects were observed.

The IC50 values indicate that 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is more effective than some standard treatments like sorafenib.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. A comparison with similar compounds reveals insights into how different substitutions affect activity:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
1-(3-fluorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-oneSimilar pyrazolo structure with different substitutionModerate CDK2 inhibitionDifferent fluorine position affects binding affinity
1-(phenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-oneLacks fluorine substituentLower cytotoxicity compared to fluorinated versionsAbsence of electron-withdrawing group reduces activity
1-(2-chlorophenyl)-6-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-oneChlorine instead of fluorineVariable activity based on substitution patternChlorine's electron-withdrawing nature provides different reactivity

These variations highlight the importance of substituent positioning and electronic properties in determining the efficacy of pyrazolo[3,4-d]pyrimidine derivatives.

Case Studies and Research Findings

Recent studies have further explored the anticancer potential of pyrazolo derivatives. For instance:

  • Study on MDA-MB-231 Cells : A library of synthesized compounds was screened for anticancer activity using the MTT assay. Although some compounds showed no significant growth inhibition against MDA-MB-231 cells, others demonstrated promising results that warrant further investigation .
  • Animal Models : In vivo evaluations have indicated that certain analogues exhibit potent tumor growth inhibition without systemic toxicity. These findings suggest that modifications to the pyrazolo framework may enhance therapeutic profiles while minimizing side effects .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one as an anticancer agent. It has been noted for its efficacy against various cancer cell lines through mechanisms such as:

  • Inhibition of Tumor Growth : The compound has shown significant inhibitory effects on tumor growth in models such as MCF-7 breast cancer cells. It induces apoptosis and suppresses cell migration and cycle progression, leading to DNA fragmentation .
  • Dual Inhibition of EGFR and VEGFR2 : This compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2), with IC₅₀ values ranging from 0.3 to 24 µM. These properties make it a candidate for targeted cancer therapies .

Mechanistic Studies

Molecular docking studies have elucidated the binding modes of this compound with protein targets, providing insights into its mechanism of action. The interactions at the molecular level suggest that structural modifications could enhance its selectivity and potency against specific cancer types .

Synthesis and Derivatives

The synthesis of 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves several chemical transformations starting from simpler pyrazolo[3,4-d]pyrimidine derivatives. The process typically includes chlorination followed by hydrazinolysis and subsequent condensation reactions with various aromatic aldehydes .

Study 1: Anticancer Efficacy

In a comprehensive study evaluating a series of pyrazolo[3,4-d]pyrimidine derivatives, it was found that compounds similar to 1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one exhibited potent anticancer activity across multiple cell lines including breast and lung cancers. The study utilized the National Cancer Institute's 60-panel cell line assay to assess efficacy .

Study 2: Structure-Activity Relationship (SAR)

Another investigation focused on the structure-activity relationship of pyrazolo[3,4-d]pyrimidine derivatives. It was determined that modifications at the phenyl ring significantly influenced biological activity. The presence of fluorine at the para position enhanced potency against EGFR-related pathways .

Comparison with Similar Compounds

Substituent Effects at the 1-Position

The 1-position of pyrazolo[3,4-d]pyrimidinone derivatives is typically substituted with aromatic rings. Key analogs and their substituent impacts include:

Compound 1-Substituent Electronic Effects Biological Implications Reference
Target Compound 4-Fluorophenyl Moderate electron-withdrawing (σₚ = 0.06 for F) Enhanced metabolic stability and target binding
1-(4-Bromophenyl)-6-sulfanyl analog 4-Bromophenyl Strong electron-withdrawing (σₚ = 0.23 for Br) Increased reactivity; potential for halogen bonding
1-(4-Nitrophenyl) analog 4-Nitrophenyl Strong electron-withdrawing (σₚ = 0.78 for NO₂) Reduced bioavailability due to high polarity
1-(3,5-Dimethylphenyl) analog 3,5-Dimethylphenyl Electron-donating (methyl groups) Increased steric bulk; altered pharmacokinetics

Key Observations :

  • The 4-fluorophenyl group in the target compound balances electronic effects and metabolic stability compared to stronger electron-withdrawing groups (e.g., Br, NO₂) .

Substituent Effects at the 6-Position

The 6-position modifications influence solubility, reactivity, and biological interactions:

Compound 6-Substituent Polarity/Lipophilicity Functional Impact Reference
Target Compound Methyl Moderate lipophilicity (logP ~2.1) Improved membrane permeability
6-Sulfanyl analog Sulfanyl (SH) High polarity Enhanced hydrogen bonding; lower bioavailability
6-Ethyl analog Ethyl Higher lipophilicity (logP ~2.8) Increased tissue penetration
6-(Chloromethyl) analog Chloromethyl High reactivity Serves as synthetic intermediate

Key Observations :

  • Methyl and ethyl groups enhance lipophilicity, favoring cell membrane penetration .
  • Polar substituents (e.g., sulfanyl) improve water solubility but may reduce bioavailability .

Key Observations :

  • Antibacterial activity is linked to electron-withdrawing substituents (e.g., methoxyquinolinyl) .
  • Antiparasitic activity correlates with nitro or halogenated aryl groups .

Preparation Methods

Cyclization of Precursors to Pyrazolo[3,4-d]pyrimidin-4-one Core

A common approach starts with the formation of 1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one as an intermediate. This is achieved by reacting appropriately substituted hydrazines with β-ketoesters or β-diketones, followed by cyclization with formamide derivatives or other nitrogen sources.

  • For example, compound 3, 1-(4-fluorophenyl)-3-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one, can be synthesized by stirring a mixture of precursor hydrazine and 4-fluorophenyl-substituted β-ketoester under reflux conditions, followed by cyclization using phosphorus oxychloride (POCl3) as a dehydrating agent.

Introduction of the 6-Methyl Group

The methyl group at the 6-position is introduced either by starting with methyl-substituted precursors or by selective methylation post-cyclization. The methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, ensuring regioselectivity at C-6.

Tandem Aza-Wittig and Annulation Reaction

A novel and efficient synthetic route involves a tandem aza-Wittig reaction followed by annulation to form the pyrazolo[3,4-d]pyrimidin-4-one framework. This method uses iminophosphorane intermediates reacting with aromatic isocyanates and hydrazine to afford 5-amino-6-arylamino-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives in good yields (52–92%).

  • This strategy allows for regioselective synthesis and is adaptable to various aryl substituents, including 4-fluorophenyl groups.

Use of Phosphorus Oxychloride (POCl3) Mediated Cyclization

Phosphorus oxychloride is widely used to promote cyclization and chlorination steps in the synthesis of pyrazolopyrimidines. For instance, treatment of precursor compounds with POCl3 at reflux leads to the formation of chloro-substituted intermediates, which can then be converted to the target compound by nucleophilic substitution with amines or other nucleophiles.

Catalysis by Brønsted-Acidic Ionic Liquids

Recent advancements include the use of Brønsted-acidic ionic liquids as efficient and reusable catalysts for the synthesis of pyrazolo[3,4-d]pyrimidin-4-ones. This method offers mild reaction conditions, high yields, and environmentally friendly protocols.

Comparative Data Table of Preparation Methods

Preparation Method Key Reagents/Conditions Yield (%) Advantages References
Cyclization with POCl3 Hydrazine derivatives, POCl3, reflux 70–85 High purity, well-established
Tandem Aza-Wittig and Annulation Iminophosphorane, aromatic isocyanates, hydrazine 52–92 Regioselective, versatile
Methylation of Precursors Methyl iodide or dimethyl sulfate, base 60–80 Selective methylation
Brønsted-Acidic Ionic Liquid Catalysis Ionic liquids, mild conditions 75–90 Reusable catalyst, eco-friendly

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-fluorophenyl)-6-methyl-pyrazolo[3,4-d]pyrimidin-4-one?

A regioselective synthesis approach involving tandem aza-Wittig and annulation reactions has been successfully applied to analogous pyrazolo[3,4-d]pyrimidin-4-one derivatives, yielding products in 52–92% isolated yields . Key steps include:

  • Reaction conditions : Reflux in solvent systems (e.g., n-heptane-toluene) with catalysts like ZnCl₂ .
  • Monitoring : Analytical TLC to track reaction progress .
  • Purification : Recrystallization from appropriate solvents (e.g., ethanol-water mixtures) .
    For functionalization at the 1- and 6-positions, parallel synthetic chemistry with halogenated intermediates (e.g., bromine substitution) followed by Suzuki coupling or alkylation can be employed .

Q. How can the structural identity and purity of this compound be validated?

  • Spectroscopy : Use 1H NMR^1 \text{H NMR}, 13C NMR^{13} \text{C NMR}, and IR to confirm regiochemistry and functional groups .
  • Mass spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of crystal structure and stereochemistry .
  • Purity assessment : HPLC with UV detection (e.g., >95% purity threshold) and elemental analysis .

Q. What in vitro assays are suitable for preliminary biological evaluation?

  • Enzyme inhibition : Xanthine oxidase (XO) inhibition assays using allopurinol as a positive control, with IC50_{50} determination via UV spectrophotometry .
  • Antifungal screening : Disk diffusion or microdilution assays against Botrytis cinerea and Sclerotinia sclerotiorum at concentrations of 10–50 mg/L .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., A549 lung adenocarcinoma) to calculate IC50_{50} values .

Advanced Research Questions

Q. How can computational tools optimize pharmacokinetic properties and target engagement?

  • ADMET prediction : Use tools like SwissADME or ProTox-II to assess solubility, bioavailability, and toxicity profiles .
  • Molecular docking : Lamarckian Genetic Algorithm (LGA) for docking into target proteins (e.g., vascular endothelial growth factor receptor [VEGFR] or matrix metalloproteinase-9 [MMP-9]) to predict binding affinities .
  • QSAR modeling : Correlate substituent effects (e.g., fluorine at 4-position) with bioactivity to guide structural optimization .

Q. What strategies enhance selectivity for therapeutic targets like XO or PDE9A?

  • Structure-based drug design (SBDD) : Modify the 6-methyl and 4-fluorophenyl groups to improve steric complementarity with enzyme active sites .
  • SAR studies : Introduce electron-withdrawing groups (e.g., chloro at the phenyl ring) to enhance XO inhibition, as seen in analogs with IC50_{50} values comparable to allopurinol .
  • Enzyme kinetics : Competitive inhibition assays to differentiate between target and off-target effects .

Q. How should in vivo efficacy studies be designed for anticancer or antiangiogenic applications?

  • Xenograft models : Administer the compound (e.g., 10–50 mg/kg/day) in nude mice bearing A549 lung tumors, monitoring tumor volume reduction and survival rates .
  • Antiangiogenic assays :
    • HUVEC migration : Boyden chamber assays to assess inhibition of VEGF-induced endothelial cell migration .
    • MMP-9 inhibition : Zymography or fluorogenic substrate assays to quantify enzymatic activity .
    • Biomarker analysis : Western blotting for pERK1/2 and caspase-3 activation to validate mechanistic pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-(4-fluorophenyl)-6-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.